Comparative Lipophilicity (LogP)
4-Methoxy-3-(methoxymethyl)benzoic acid exhibits significantly higher predicted lipophilicity (LogP) compared to its simpler analog 4-methoxybenzoic acid and its positional isomer 4-(methoxymethyl)benzoic acid . This increase in lipophilicity is a quantifiable difference that can be crucial for passive membrane permeability in drug discovery programs.
Comparator (4-(methoxymethyl)benzoic acid): 1.66 / 1.5
ΔLogP +0.14 (Hit2Lead)
| Evidence Dimension | Calculated Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.80 (Hit2Lead) / 1.1 (PubChem XLogP3-AA) |
| Comparator Or Baseline | 4-(methoxymethyl)benzoic acid: LogP = 1.66 (Hit2Lead) / 1.5 (PubChem XLogP3); 4-methoxybenzoic acid: PubChem XLogP3 = 1.8 |
| Quantified Difference | Target compound is more lipophilic than 4-(methoxymethyl)benzoic acid (ΔLogP = +0.14 by Hit2Lead data). The target compound has an additional methoxy group, increasing its molecular weight and lipophilicity relative to the simpler analog 4-methoxybenzoic acid (MW 152 vs. 196). |
| Conditions | In silico prediction (Hit2Lead and PubChem XLogP3 algorithms) |
Why This Matters
Higher lipophilicity can translate to improved passive diffusion across biological membranes, a critical parameter for oral bioavailability and cell-based assay performance.
